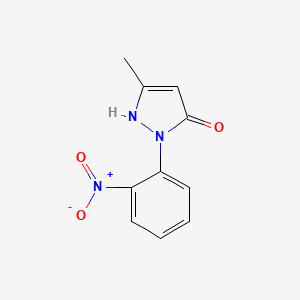
5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one is an organic compound with a complex structure that includes a pyrazolone core substituted with a methyl group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 2-nitrobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolones depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-2-(2-nitrophenyl)oxazole
- 5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile
Uniqueness
5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its pyrazolone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
40339-61-5 |
|---|---|
Molekularformel |
C10H9N3O3 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
5-methyl-2-(2-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-4-2-3-5-9(8)13(15)16/h2-6,11H,1H3 |
InChI-Schlüssel |
OLNGBTIUFGHMFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


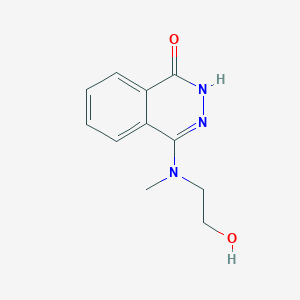
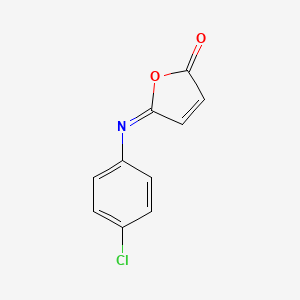
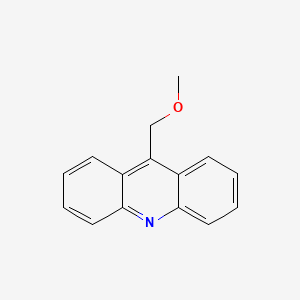
![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)


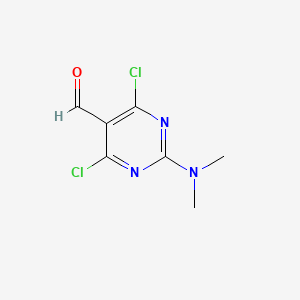
![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)

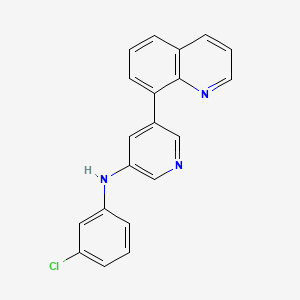
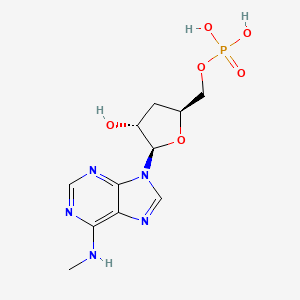
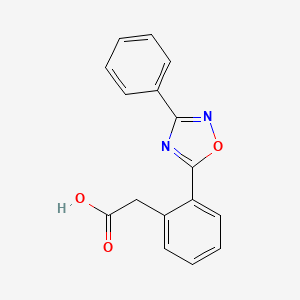
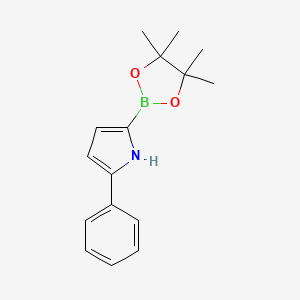
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
